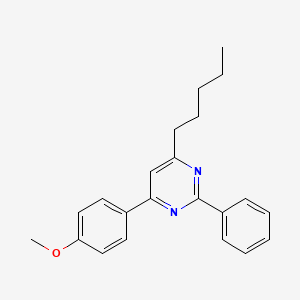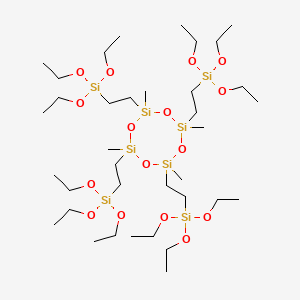
D4 Tetra-ethyl Triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This cyclic siloxane-based building block is of high interest in the design and conception of sol-gel materials with specific morphologies . The compound is known for its hydrophobic properties, which can provide microporous dielectric films with strong mechanical properties and a low dielectric constant .
Vorbereitungsmethoden
The preparation of D4 Tetra-ethyl Triethoxysilane involves the hydrolysis and condensation of tetraethoxysilane (TEOS). The hydrolysis of TEOS, hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS) was investigated, and it was found that the hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane . The selective synthesis of triethoxysilane and tetraethoxysilane can be achieved through the direct reaction between ethanol and silicon, catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor .
Analyse Chemischer Reaktionen
D4 Tetra-ethyl Triethoxysilane undergoes several types of chemical reactions, including hydrolysis and condensation. The hydrolysis of TEOS, HEDS, and OETS was analyzed by mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance . The hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane, while the hydrolysis–condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis–condensation product of OETS consisted mainly of various membered cyclic siloxanes .
Wissenschaftliche Forschungsanwendungen
D4 Tetra-ethyl Triethoxysilane has a wide range of scientific research applications. It is used in the design and conception of sol-gel materials with specific morphologies . The compound’s hydrophobic properties make it suitable for creating microporous dielectric films with strong mechanical properties and a low dielectric constant . Additionally, the polycondensation of this compound, catalyzed by hydroxide anion inside the catanionic vesicles membrane, can create a hybrid silica-silicone network and form hollow silica-silicone nanocapsules . The compound is also used in printing apparatuses as a key crosslinked precursor in the development of anti-stick layers .
Wirkmechanismus
The mechanism of action of D4 Tetra-ethyl Triethoxysilane involves the hydrolysis and condensation reactions. The hydrolysis of TEOS, HEDS, and OETS was analyzed by mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance . The hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane, while the hydrolysis–condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis–condensation product of OETS consisted mainly of various membered cyclic siloxanes .
Vergleich Mit ähnlichen Verbindungen
D4 Tetra-ethyl Triethoxysilane is similar to other alkoxysilanes such as tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS). it is unique due to its cyclic siloxane-based structure and its functionalization with four triethoxysilane groups . The hydrolysis–condensation product of TEOS was a three-dimensional network-type polysiloxane, while the hydrolysis–condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis–condensation product of OETS consisted mainly of various membered cyclic siloxanes .
Eigenschaften
IUPAC Name |
triethoxy-[2-[2,4,6,8-tetramethyl-4,6,8-tris(2-triethoxysilylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H88O16Si8/c1-17-37-57(38-18-2,39-19-3)33-29-53(13)49-54(14,30-34-58(40-20-4,41-21-5)42-22-6)51-56(16,32-36-60(46-26-10,47-27-11)48-28-12)52-55(15,50-53)31-35-59(43-23-7,44-24-8)45-25-9/h17-36H2,1-16H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHQCIQLWZPNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si]1(O[Si](O[Si](O[Si](O1)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H88O16Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120190-00-3 |
Source


|
| Record name | 120190-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
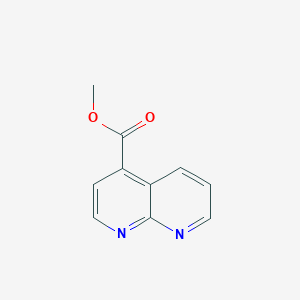

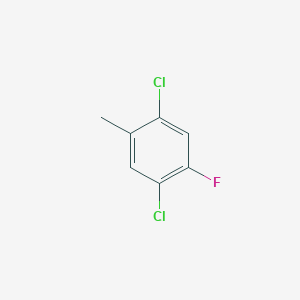
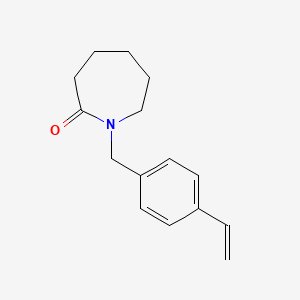
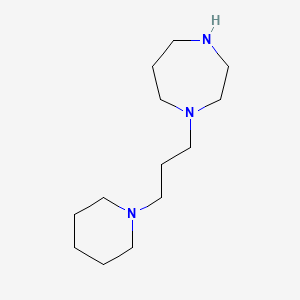

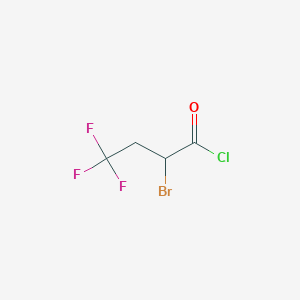
![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)


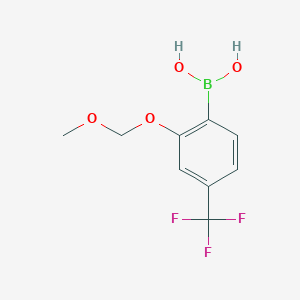
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)
